N-(2,3-dihydro-1H-inden-1-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Description
N-(2,3-Dihydro-1H-inden-1-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a synthetic small molecule featuring a bicyclic 2,3-dihydro-1H-inden-1-yl group linked via an acetamide moiety to a 1,3-diazaspiro[4.5]decane-2,4-dione core. The compound has been investigated for pharmaceutical applications, though its development status is listed as discontinued, possibly due to pharmacokinetic or efficacy limitations .
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c23-16(20-15-9-8-13-6-2-3-7-14(13)15)12-22-17(24)19(21-18(22)25)10-4-1-5-11-19/h2-3,6-7,15H,1,4-5,8-12H2,(H,20,23)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUBLKQVJDZLIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3CCC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1H-inden-1-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a compound with potential biological activity that has garnered interest in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step organic reaction involving the diazaspiro framework and the indenyl moiety. The structural formula is represented as follows:
- Molecular Formula : C_{20}H_{22}N_4O_3
- IUPAC Name : this compound
The compound's structure includes a spirocyclic system that is significant for its biological interactions.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that compounds with a similar structure can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, indicating potential as antimicrobial agents.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the severity of inflammatory responses in various models.
The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve:
- Enzyme Inhibition : Similar compounds are known to inhibit specific enzymes involved in metabolic pathways, such as phospholipases and kinases.
- Receptor Modulation : Potential interactions with cellular receptors could lead to altered signaling pathways associated with growth and inflammation.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
| Study | Findings |
|---|---|
| Study 1 | Identified anticancer properties in structurally similar compounds through in vitro assays demonstrating cell death in cancer lines. |
| Study 2 | Explored the inhibition of lysosomal phospholipase A2 by cationic amphiphilic drugs, suggesting that similar mechanisms may apply to this compound. |
| Study 3 | Reported on the synthesis and initial biological evaluations of related diazaspiro compounds showing promising bioactivity against microbial strains. |
Comparison with Similar Compounds
Structural Features and Modifications
The table below highlights key structural differences between the target compound and analogs:
Key Observations :
- Spiro Ring Size : The target compound’s 1,3-diazaspiro[4.5]decane-2,4-dione core (10-membered ring) offers distinct steric and electronic properties compared to the larger 1,4-diazaspiro[5.5]undecane-3,5-dione in 7d/7f (12-membered ring). Smaller spiro systems may reduce conformational flexibility, impacting target engagement .
- Substituent Effects : The 2,3-dihydroindenyl group in the target compound enhances lipophilicity, whereas 7d/7f’s aryl groups (phenyl, methoxyphenyl) balance hydrophobicity and solubility. The pyridinylethyl group in ’s analog introduces polar interactions.
- Functional Groups : The discontinued status of the target compound contrasts with active derivatives like B12 , which incorporates fluoropyridinyl and pyrazolyl groups for improved potency.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
